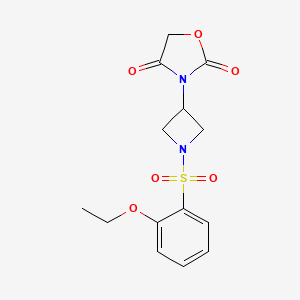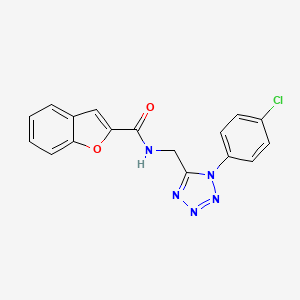![molecular formula C26H30N4O3 B2432424 N-((1-(3,4-diméthoxyphényl)-5,6,7,8-tétrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)méthyl)-2-éthoxyaniline CAS No. 896022-75-6](/img/structure/B2432424.png)
N-((1-(3,4-diméthoxyphényl)-5,6,7,8-tétrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)méthyl)-2-éthoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline is a useful research compound. Its molecular formula is C26H30N4O3 and its molecular weight is 446.551. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement pharmaceutique
Ce composé présente un intérêt significatif dans la recherche pharmaceutique en raison de ses propriétés bioactives potentielles. Sa structure unique, intégrant un noyau triazacyclopenta[cd]azulène, suggère qu'il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments. Les chercheurs explorent son potentiel en tant qu'agent anti-inflammatoire, anticancéreux et antimicrobien .
Catalyse en synthèse organique
La structure du composé lui permet d'agir comme catalyseur dans les réactions de synthèse organique. Il peut faciliter diverses transformations chimiques, notamment la formation de liaisons carbone-azote, qui sont cruciales dans la synthèse de produits pharmaceutiques et autres composés organiques. Ses propriétés catalytiques sont étudiées pour développer des méthodes de synthèse plus efficaces et durables .
Science des matériaux
En science des matériaux, ce composé est étudié pour son utilisation potentielle dans le développement de nouveaux matériaux aux propriétés uniques. Sa capacité à former des complexes stables avec les métaux en fait un candidat pour la création de matériaux avancés avec des applications dans l'électronique, la photonique et la nanotechnologie .
Inhibition de la corrosion
Le composé s'est avéré prometteur comme inhibiteur de corrosion pour les métaux, en particulier l'acier doux, en milieu acide. Son efficacité dans la prévention de la corrosion peut être attribuée à sa capacité à former une couche protectrice sur la surface du métal, réduisant ainsi le taux d'oxydation et de dégradation. Cette application est particulièrement pertinente dans les industries où la corrosion des métaux est une préoccupation importante .
Imagerie biologique
En raison de sa structure chimique unique, le composé peut être utilisé en imagerie biologique. Il peut être marqué avec des marqueurs fluorescents, permettant aux chercheurs de suivre sa distribution et son interaction au sein des systèmes biologiques. Cette application est précieuse pour étudier les processus cellulaires et les mécanismes des maladies .
Chimie environnementale
Le composé est également étudié pour ses applications potentielles en chimie environnementale. Sa capacité à interagir avec divers polluants en fait un candidat pour une utilisation dans les processus de rémédiation environnementale. Les chercheurs étudient son efficacité dans l'élimination des métaux lourds et des polluants organiques de l'eau et du sol .
Ces applications mettent en évidence la polyvalence et le potentiel de N-((1-(3,4-diméthoxyphényl)-5,6,7,8-tétrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)méthyl)-2-éthoxyaniline dans divers domaines de la recherche scientifique. Si vous avez des questions spécifiques ou si vous avez besoin de plus amples détails sur l'une de ces applications, n'hésitez pas à nous les poser !
Propriétés
IUPAC Name |
N-[[6-(3,4-dimethoxyphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl]methyl]-2-ethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-4-33-22-11-6-5-10-21(22)27-16-25-28-30-17-20(19-9-7-8-14-29(25)26(19)30)18-12-13-23(31-2)24(15-18)32-3/h5-6,10-13,15,17,27H,4,7-9,14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZODIVKDAKIKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCC2=NN3C=C(C4=C3N2CCCC4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2432341.png)



![1-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2432348.png)
![(2Z)-3-(4-hydroxy-3-methoxyphenyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile](/img/structure/B2432349.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2432350.png)
![2-{[5-(4-CHLOROPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2432352.png)

![5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2432355.png)

![2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide](/img/structure/B2432360.png)
![[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2432361.png)

